Mitiglinide calcium hydrate
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Overview
Description
S-21403, also known as mitiglinide, is a novel antidiabetic agent developed for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide works by stimulating insulin secretion from pancreatic beta-cells, thereby helping to regulate blood glucose levels .
Mechanism of Action
Mitiglinide calcium hydrate, also known as Mitiglinide calcium dihydrate, is a fascinating compound with a significant role in the treatment of type 2 diabetes . This article will delve into the various aspects of its mechanism of action.
Target of Action
Mitiglinide primarily targets ATP-sensitive potassium (K+) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a vital target for diabetes treatment .
Mode of Action
Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium concentration triggers the exocytosis of insulin granules .
Biochemical Pathways
The primary biochemical pathway affected by Mitiglinide involves the regulation of insulin secretion. By blocking ATP-sensitive K+ channels, Mitiglinide influences the membrane potential of pancreatic beta-cells . This action leads to the opening of voltage-gated calcium channels and the subsequent release of insulin .
Biochemical Analysis
Biochemical Properties
Mitiglinide calcium hydrate is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive potassium (K ATP) channels in pancreatic beta-cells . This interaction with the ATP-sensitive potassium channels is crucial for its function .
Cellular Effects
This compound influences cell function by stimulating insulin secretion in beta-cells . This process is achieved by closing off ATP-dependent potassium ion channels, leading to depolarization, which stimulates calcium influx through voltage-gated calcium channels .
Molecular Mechanism
The mechanism of action of this compound involves its binding to and blocking ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . High intracellular calcium subsequently triggers the exocytosis of insulin granules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully detailed in the available literature. It is known that this compound has a rapid onset and short duration of action, making it effective in improving postprandial hyperglycemia .
Dosage Effects in Animal Models
It is known that the insulinotropic effect of this compound is more potent than that of nateglinide, and it surpasses in controlling postprandial hyperglycemia in normal and diabetic animals .
Metabolic Pathways
This compound is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolic process of insulin secretion .
Subcellular Localization
The subcellular localization of this compound is primarily at the ATP-sensitive potassium channels in pancreatic beta-cells . It binds to and blocks these channels, influencing the function of the beta-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-21403 involves the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran to form the succinamic ester. This ester is then hydrogenated with hydrogen gas over palladium on carbon in ethanol to yield the final product .
Industrial Production Methods: Industrial production of S-21403 typically involves the preparation of its calcium salt form, mitiglinide calcium hydrate. This is achieved by mixing an organic solvent with mitiglinide calcium, heating it to a completely melted state, and then removing the solvent to obtain the novel crystal form .
Chemical Reactions Analysis
Types of Reactions: S-21403 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Hydrogenation reactions are used in its synthesis to reduce intermediates to the final product.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran.
Major Products Formed: The major product formed from these reactions is mitiglinide itself, along with its various intermediates and derivatives .
Scientific Research Applications
S-21403 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of meglitinide-class drugs.
Biology: Research on its effects on pancreatic beta-cells and insulin secretion.
Medicine: Development of new antidiabetic therapies and understanding the pharmacokinetics and pharmacodynamics of meglitinide drugs.
Industry: Production of mitiglinide calcium hydrate for pharmaceutical use
Comparison with Similar Compounds
Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.
Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.
Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .
Properties
CAS No. |
207844-01-7 |
---|---|
Molecular Formula |
C38H52CaN2O8 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 |
InChI Key |
QEVLNUAVAONTEW-UZYHXJQGSA-L |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
207844-01-7 | |
Synonyms |
2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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